molecular formula C7H7BrO2S B8014619 Ethyl 4-bromothiophene-3-carboxylate

Ethyl 4-bromothiophene-3-carboxylate

Cat. No. B8014619
M. Wt: 235.10 g/mol
InChI Key: LARLHLAYBCZHLV-UHFFFAOYSA-N
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Description

Ethyl 4-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It is also known by other names such as 4-Bromo-3-thiophenecarboxylic acid ethyl ester . The compound has a molecular weight of 235.10 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 . The Canonical SMILES structure is CCOC(=O)C1=CSC=C1Br .


Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 54.5 Ų . It has a rotatable bond count of 3 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Ethyl 4-bromothiophene-3-carboxylate is used in the synthesis of various heterocyclic compounds, such as thienopyridinones and thienopyranones, which are important in organic chemistry and pharmaceuticals (Ames & Ribeiro, 1975).

  • Antibacterial and Antifungal Applications : Derivatives of 5-bromothiophene, including ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been found to exhibit antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Sharma et al., 2022).

  • Materials Science and Polymer Chemistry : this compound and similar compounds have been utilized in the field of materials science, particularly in the synthesis of polymers and conducting materials. For example, they are used in the direct arylation polymerization process, contributing to the development of new polymeric materials (Lin et al., 2020).

  • Pharmaceutical Research : this compound derivatives have been studied for their potential in pharmaceutical applications. Compounds synthesized from this chemical have been evaluated for anti-inflammatory, analgesic, and antimicrobial activities, suggesting their potential use in drug development (Ashalatha et al., 2009).

  • Photochemical Studies : This compound has also been studied for its photochemical properties. Research has focused on understanding its behavior under light exposure, which is critical for applications in photochemistry and the development of light-sensitive materials (D’Auria et al., 1989).

Safety and Hazards

Ethyl 4-bromothiophene-3-carboxylate is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 4-bromothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARLHLAYBCZHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Isopropylmagnesium chloride (263 mL of a 2.0 M solution in tetrahydrofuran, 0.527 mol) was added via cannula over 35 min to a solution of 3,4-dibromo-thiophene (102 g, 0.421 mol) in tetrahydrofuran (600 mL) at 0° C. The mixture was allowed to warm to 25° C. and was stirred at that temperature for 18 h. Water (25 mL) was added, and the mixture was stirred at 25° C. for 15 min, and then was concentrated in vacuo to ˜200 mL volume. The concentrate was partitioned between 1.0 M aqueous hydrochloric acid solution (400 mL) and ethyl acetate (2×350 mL). The combined organic layers were dried over sodium sulfate, filtered and were concentrated in vacuo to afford the crude product, 4-bromo-thiophene-3-carboxylic acid ethyl ester (91.9 g, 0.391 mol, 93%), as a yellow/brown oil. 1H NMR (400 MHz, CDCl3) δ: 1.40 (3H, t, J=7.5 Hz), 4.36 (2H, q, J=7.3 Hz), 7.31 (1H, d, J=3.9 Hz), 8.10 (1H, d, J=3.0 Hz).
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of 3,4-dibromothiophene (1.0 Kg, 4.13 mol) in tetrahydrofuran (7.4 Kg) was added iPrMgCl (2.0 M solution in tetrahydrofuran, 2.58 Kg, 5.17 mol) keeping the temperature below 5° C. The resulting mixture was stirred at 0-5° C. for 5 hours. To the cooled Grignard solution was added ethyl chloroformate (896 g, 5.17 mol) dropwise keeping the temperature below 10° C. The resulting mixture was warmed to room temperature, and stirred for 16 hours. Water (200 mL) was added to the reaction mixture, and the resulting mixture was stirred at room temperature for 10 min. The majority of the tetrahydrofuran was then removed under vacuum and ethyl acetate (4.5 Kg) was added to the mixture followed by 1N aqueous hydrochloric acid. The layers were separated, and the organic layer was washed with 12% brine (5.0 Kg). The solvent was removed under vacuum to give a yellow oil, which was filtered to remove salts to provide 956 g (98% yield) of 4-bromo-thiophene-3-carboxylic acid ethyl ester, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 8.10 (d, 1H, J=3.5 Hz), 7.30 (d, 1H, J=3.6 Hz), 4.34 (q, 2H, J=7.10 Hz), 1.38 (t, 3H, J=7.20 Hz); 13C NMR (400 MHz, CDCl3): δ 14.49, 60.95, 110.49, 124.86, 130.93, 133.67, 160.68.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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